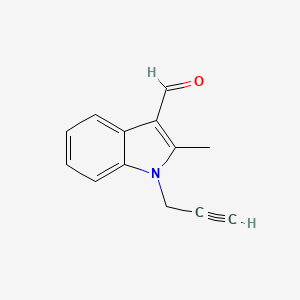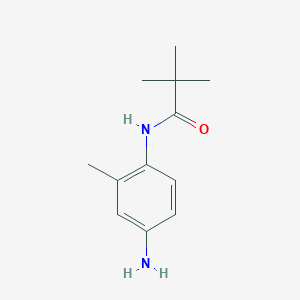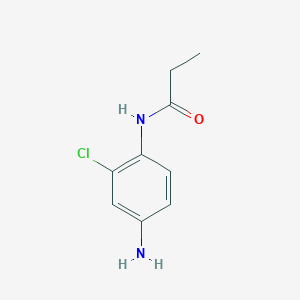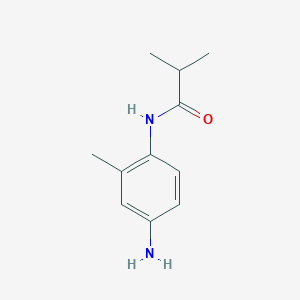
3-(1H-Pyrrol-1-ylmethyl)pyridine
説明
Synthesis Analysis
The synthesis of heterocyclic compounds like "3-(1H-Pyrrol-1-ylmethyl)pyridine" often involves the formation of the pyrrole and pyridine rings followed by their functionalization. For instance, the synthesis of pyrazolo[3,4-b]pyridines is achieved by starting from a preformed pyrazole or pyridine . Similarly, the synthesis of 3-(pyrrolidin-1-yl)piperidine is proposed via the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation . These methods suggest that the synthesis of "3-(1H-Pyrrol-1-ylmethyl)pyridine" could potentially be achieved through similar strategies, involving the formation of the pyridine ring and subsequent introduction of the pyrrol-1-ylmethyl group.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using spectroscopic methods and X-ray crystallography. For example, the structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using FT-IR, NMR, mass spectrometry, and X-ray diffraction analysis . These techniques could be applied to "3-(1H-Pyrrol-1-ylmethyl)pyridine" to determine its molecular structure and confirm the successful synthesis of the compound.
Chemical Reactions Analysis
Heterocyclic compounds like "3-(1H-Pyrrol-1-ylmethyl)pyridine" can undergo various chemical reactions. The papers describe reactions such as nitration, bromination, and Mannich reactions for pyrrolo[2,3-b]pyridines . Additionally, the introduction of substituents and functional groups can be achieved through reactions like Knoevenagel condensations . These reactions could be relevant for further functionalization of "3-(1H-Pyrrol-1-ylmethyl)pyridine" for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the electronic delocalization in 1H-pyrrol-2-ylmethylenes affects their UV-visible absorption . Similarly, the crystal structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide insights into their bonding and hydrogen bonding potential . These studies suggest that "3-(1H-Pyrrol-1-ylmethyl)pyridine" would also exhibit specific physical and chemical properties that could be studied using similar methods.
科学的研究の応用
Coordination Chemistry and Properties
Research on compounds related to 3-(1H-Pyrrol-1-ylmethyl)pyridine, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, has highlighted their fascinating variability in chemistry and properties. These compounds are significant for their diverse coordination chemistry, exhibiting unique spectroscopic properties, structures, magnetic properties, and electrochemical activity. This variability suggests potential applications in developing novel materials and sensors (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry
Pyrrolidine, closely related to the pyrrol ring in 3-(1H-Pyrrol-1-ylmethyl)pyridine, is a core structure widely utilized in medicinal chemistry. Its versatility arises from the ability to efficiently explore pharmacophore space due to sp3-hybridization, contributing to stereochemistry and offering increased three-dimensional coverage. This structural feature is key in the design of biologically active compounds with varied therapeutic profiles, including anticancer, antimicrobial, and antiviral activities (Li Petri et al., 2021).
Chemosensing Applications
Pyridine derivatives, including structures similar to 3-(1H-Pyrrol-1-ylmethyl)pyridine, have important applications in chemosensing. Their high affinity for various ions and neutral species enables their use as highly effective chemosensors for determining different species in environmental, agricultural, and biological samples. This versatility underscores the potential of these compounds in analytical chemistry for detecting and quantifying analytes with high selectivity and sensitivity (Abu-Taweel et al., 2022).
Safety And Hazards
The safety data sheet for “3-(1H-Pyrrol-1-ylmethyl)pyridine” indicates that it causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(pyrrol-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWPGGKILHMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230762 | |
| Record name | 3-(1H-Pyrrol-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrrol-1-ylmethyl)pyridine | |
CAS RN |
80866-95-1 | |
| Record name | 3-(1H-Pyrrol-1-ylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Pyrrol-1-ylmethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1H-Pyrrol-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrrol-1-ylmethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(1H-Pyrrol-1-ylmethyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7QL7DDL4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)
